5-Fluoro-1-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivativeThe presence of the fluorine atom in the pyrimidine ring enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor. One common method is the reaction of 5-fluorouracil with formaldehyde under acidic conditions to introduce the hydroxymethyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-1-(carboxymethyl)pyrimidine-2,4(1H,3H)-dione.
Reduction: this compound alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, leading to the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, the compound disrupts DNA synthesis and induces cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anti-cancer agent with a similar mechanism of action.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with potent anti-cancer properties.
Uniqueness
5-Fluoro-1-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and bioavailability compared to other fluorinated pyrimidines. This structural feature may also influence its interaction with biological targets and its overall pharmacokinetic profile .
Properties
CAS No. |
106206-99-9 |
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Molecular Formula |
C5H5FN2O3 |
Molecular Weight |
160.10 g/mol |
IUPAC Name |
5-fluoro-1-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5FN2O3/c6-3-1-8(2-9)5(11)7-4(3)10/h1,9H,2H2,(H,7,10,11) |
InChI Key |
XPKDPAZHNXWUMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CO)F |
Origin of Product |
United States |
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